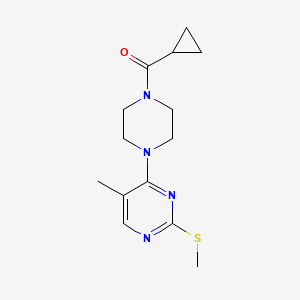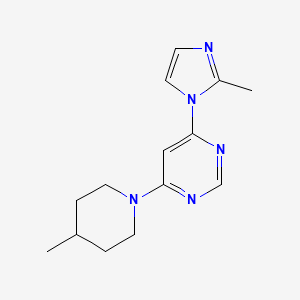![molecular formula C15H19FN6 B6441623 5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2640903-14-4](/img/structure/B6441623.png)
5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine, also known as 5-FDPP, is a synthetic compound belonging to the pyrimidine class of compounds. It has been studied for its potential use in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been studied for its potential use in a variety of scientific research applications, such as the study of enzyme inhibition, drug metabolism, and gene expression. In particular, this compound has been studied for its potential use as an inhibitor of the enzyme dihydrofolate reductase (DHFR). In addition, this compound has been studied for its potential use as an inhibitor of the enzyme cytochrome P450 (CYP450).
Mecanismo De Acción
The mechanism of action of 5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is not completely understood. However, it is believed that this compound binds to the active site of the enzyme DHFR, which inhibits the enzyme's activity. In addition, this compound is believed to bind to the active site of the enzyme CYP450, which inhibits the enzyme's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have anti-inflammatory, anti-cancer, and anti-viral effects. In addition, this compound may have the potential to modulate the activity of certain neurotransmitters and hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine for laboratory experiments include its low cost and easy availability. In addition, this compound is a relatively stable compound and can be stored for long periods of time. The main limitation of using this compound for laboratory experiments is that its mechanism of action is not completely understood.
Direcciones Futuras
There are a number of potential future directions for the study of 5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine. These include further research into the biochemical and physiological effects of this compound, as well as research into the potential therapeutic applications of this compound. In addition, further research into the mechanism of action of this compound is needed in order to better understand its potential therapeutic applications. Finally, further research into the synthesis of this compound is needed in order to optimize the synthesis process and make it more efficient.
Métodos De Síntesis
5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can be synthesized using a variety of methods, including a multi-step synthesis, a one-step synthesis, and a microwave-assisted synthesis. The multi-step synthesis involves the reaction of 4-methylpyrimidine-2-yl)piperazin-1-yl]pyrimidine with sodium borohydride, followed by the reaction of the resulting product with 5-fluoro-2,4-dimethyl-6-hydroxy-pyrimidine. The one-step synthesis involves the reaction of 4-methylpyrimidine-2-yl)piperazin-1-yl]pyrimidine with 5-fluoro-2,4-dimethyl-6-hydroxy-pyrimidine in the presence of sodium borohydride. The microwave-assisted synthesis involves the reaction of 4-methylpyrimidine-2-yl)piperazin-1-yl]pyrimidine with 5-fluoro-2,4-dimethyl-6-hydroxy-pyrimidine in the presence of a catalytic amount of sodium borohydride.
Propiedades
IUPAC Name |
5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6/c1-10-4-5-17-15(18-10)22-8-6-21(7-9-22)14-13(16)11(2)19-12(3)20-14/h4-5H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNDKOHJLKVFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441543.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441545.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441549.png)
![2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441556.png)
![N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide](/img/structure/B6441560.png)
![1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441563.png)
![1-cyclopentyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441571.png)

![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)
![3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441591.png)
![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)
![3-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441603.png)
